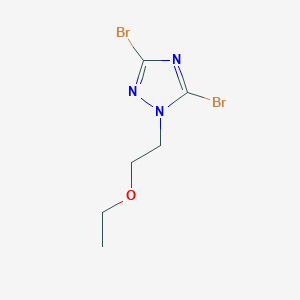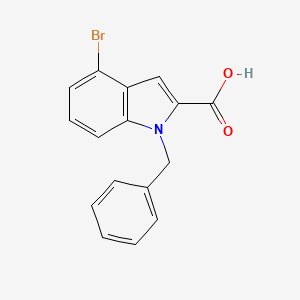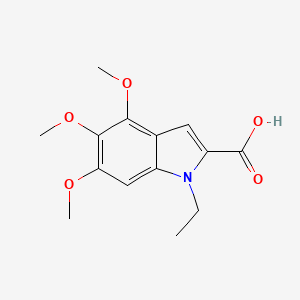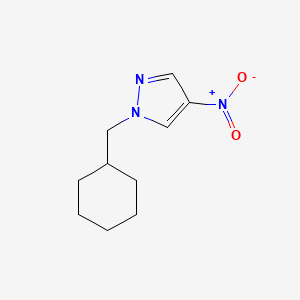![molecular formula C10H7F2N3O2 B6362755 1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240579-72-9](/img/structure/B6362755.png)
1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole is an organic compound with the molecular formula C10H7F2N3O2 and a molecular weight of 239.18 g/mol
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cytochrome complexes . These complexes play a crucial role in the electron transport chain, a vital process in cellular respiration.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets, causing changes in their function . The nitro group in the compound could potentially undergo reduction reactions within the cell, leading to the generation of reactive species that could further interact with cellular components .
Biochemical Pathways
Given its potential interaction with cytochrome complexes, it may influence the electron transport chain and thus, cellular respiration .
Result of Action
Based on its potential targets, it may influence cellular respiration, which could have wide-ranging effects on cellular function .
Preparation Methods
The synthesis of 1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole typically involves the reaction of 3,5-difluorobenzyl bromide with 4-nitro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and organoboron reagents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:
- N-[(3,5-Difluorophenyl)methyl]-1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
- (5S)-3-Anilino-5-(2,4-difluorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the difluorophenyl and nitro groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-8-1-7(2-9(12)3-8)5-14-6-10(4-13-14)15(16)17/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUWTQNCULZBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362681.png)
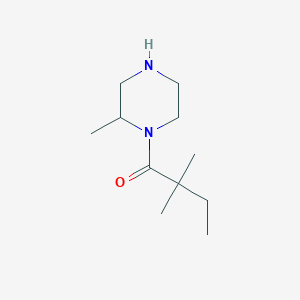
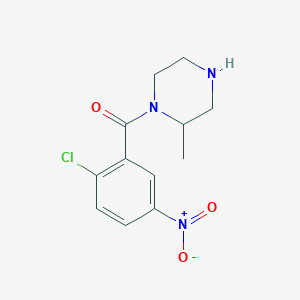
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362706.png)
![3,5-dibromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B6362711.png)
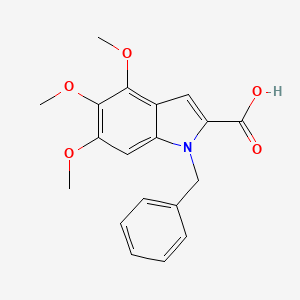
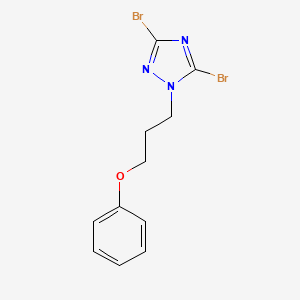
![1-[(3-Chloro-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362722.png)
